molecular formula C16H15BrO4 B5129858 methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate

methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate

Cat. No. B5129858
M. Wt: 351.19 g/mol
InChI Key: KLHYRBHESVKOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate, also known as PBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate exerts its pharmacological effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is its relatively easy synthesis method, which makes it readily available for use in scientific research. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate. One area of interest is the development of new anti-inflammatory and anti-cancer drugs based on the structure of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has shown promise as a potential material for use in bioengineering applications, such as the development of drug delivery systems and tissue engineering scaffolds. Finally, further research is needed to fully understand the mechanism of action of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate and its potential applications in various fields.
Conclusion:
In conclusion, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is a chemical compound that has shown significant potential for use in various scientific research applications. Its relatively easy synthesis method, low toxicity, and pharmacological effects make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the potential of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate and its future applications in various fields.

Synthesis Methods

Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is synthesized through a multi-step process involving the reaction of 4-bromophenol with 2-bromoethanol, which is then coupled with methyl 4-hydroxybenzoate. The final product is obtained through esterification with methanol.

Scientific Research Applications

Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been identified as a potential candidate for use in various scientific research applications, including drug discovery and development, as well as in the fields of materials science and bioengineering. methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-16(18)12-2-6-14(7-3-12)20-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYRBHESVKOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.